molecular formula C7H3BrN2O2S B1396661 4-Bromo-5-nitrobenzo[d]thiazole CAS No. 208458-74-6

4-Bromo-5-nitrobenzo[d]thiazole

Cat. No. B1396661
CAS RN: 208458-74-6
M. Wt: 259.08 g/mol
InChI Key: VQGYOAMVSSIWHF-UHFFFAOYSA-N
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Description

4-Bromo-5-nitrobenzo[d]thiazole is a chemical compound with the molecular formula C7H3BrN3OS . It is used in the field of life sciences and is considered a chemical building block .


Synthesis Analysis

The synthesis of thiazole derivatives has been explored in various studies. For instance, a study discussed the synthesis of thiazoline and thiazole derivatives using a cascade protocol . Another study reported a new synthetic protocol for the preparation of tricyclic compounds via the oxidation of a mercaptophenyl moiety to its corresponding disulfide .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-nitrobenzo[d]thiazole has been studied using X-ray diffraction analysis and ab initio calculations . The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives were compared .


Chemical Reactions Analysis

Thiazoles are known for their diverse biological activities. They are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . A study discussed the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives .


Physical And Chemical Properties Analysis

4-Bromo-5-nitrobenzo[d]thiazole has a molecular weight of 257.086 . It is a part of the Halides category . More detailed physical and chemical properties were not found in the retrieved papers.

Safety And Hazards

The safety data sheet for a similar compound, Bromo-5-nitrothiazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-6-4(10(11)12)1-2-5-7(6)9-3-13-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGYOAMVSSIWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1[N+](=O)[O-])Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-nitrobenzo[d]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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